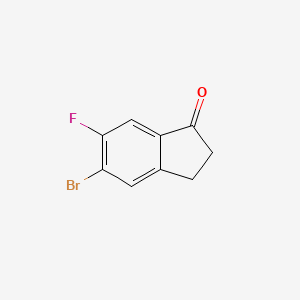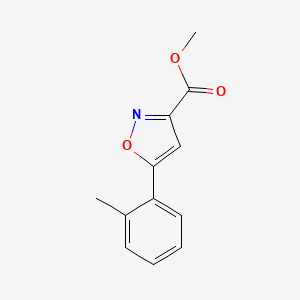
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester
Overview
Description
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H11NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester, also known as Methyl 5-(o-Tolyl)isoxazole-3-carboxylate, is Mycobacterium tuberculosis (Mtb), the causative agent of Tuberculosis (TB) .
Mode of Action
The compound interacts with Mtb by inhibiting its growth and proliferation It is known that the compound’s efficacy is enhanced when it contains halogen substituents .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the growth and proliferation of Mtb . The compound interferes with these pathways, leading to the inhibition of Mtb growth. The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The compound’s potent in vitro activity against mtb suggests that it may have favorable bioavailability
Result of Action
The result of the compound’s action is the inhibition of Mtb growth, making it a promising anti-TB agent . It has shown potent in vitro activity against both DS and DR Mtb . Moreover, cell viability tests against Vero cells have shown that these compounds are devoid of significant toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents, such as halogens, can enhance the compound’s anti-TB activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions to yield the desired isoxazole derivative . Another approach includes the use of microwave-assisted one-pot synthesis, which offers an efficient and catalyst-free method for producing 5-substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid methyl ester
- 5-Methylisoxazole-3-carboxylic acid methyl ester
- 5-Chloroisoxazole-3-carboxylic acid methyl ester
Uniqueness
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester is unique due to the presence of the o-tolyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJGSQUNSSLUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


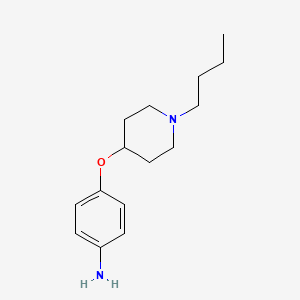

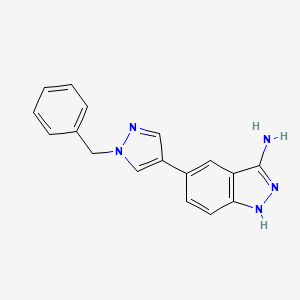
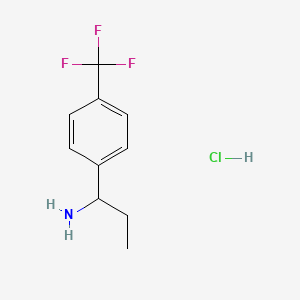
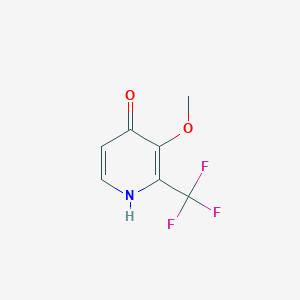
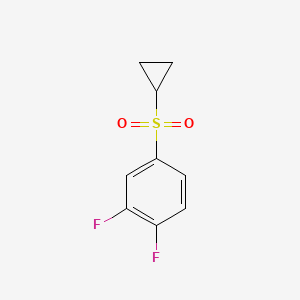
![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)
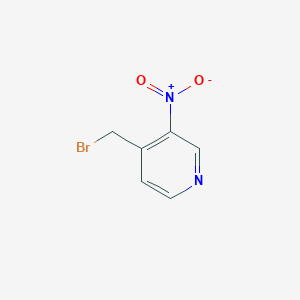
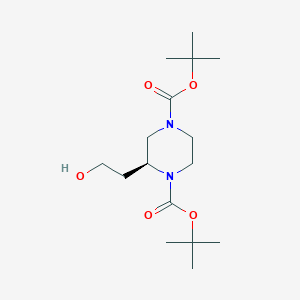
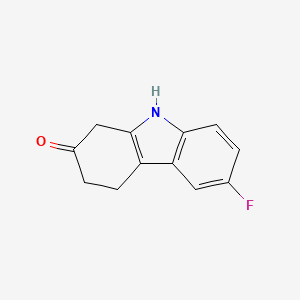
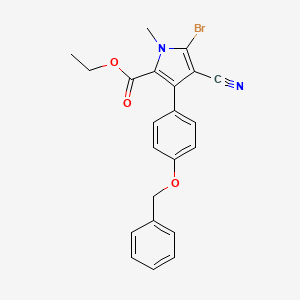
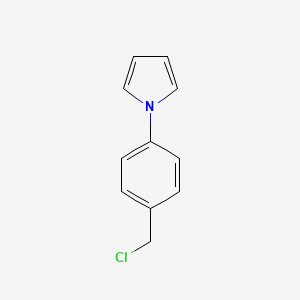
![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)
